Benzenamine, N-3-butenyl-N-methyl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-but-3-enyl-N-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
IJXNQDFPOFWCKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzenamine, N 3 Butenyl N Methyl
Strategic Approaches for N-Alkylation and Butenylation
The construction of the N-3-butenyl-N-methylaniline framework relies on the effective introduction of both a methyl and a 3-butenyl group onto the nitrogen atom of an aniline (B41778) precursor. Researchers have explored several pathways to achieve this, each with its own advantages and limitations.
Utilization of Alkyl Halides and Butenylating Agents
A traditional and widely employed method for N-alkylation involves the reaction of an amine with an alkyl halide. dergipark.org.tr In the context of synthesizing N-3-butenyl-N-methylaniline, this could involve the reaction of N-methylaniline with a 3-butenyl halide, such as 3-butenyl bromide. This reaction is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile. The use of micellar catalysis has been shown to enhance the rate and yield of N-alkylation of aniline with alkyl bromides in aqueous surfactant systems. nih.gov
Alternatively, the butenylation of N-methylaniline can be considered. While specific examples for the direct butenylation of N-methylaniline to form the target compound are not extensively detailed in the provided search results, the general principles of N-alkylation with butenylating agents are applicable. These agents would typically be electrophilic, containing a butenyl group that can be attacked by the nucleophilic nitrogen of N-methylaniline.
Facile Preparation of Homoallyl Amines via N-Aminoalkylbenzotriazoles and Allylsamarium Bromide
A novel and efficient method for the preparation of homoallyl amines, which are structurally related to N-3-butenyl-N-methylaniline, involves the reaction of N-aminoalkylbenzotriazoles with allylsamarium bromide. tandfonline.comtandfonline.com This reaction proceeds in good to excellent yields at room temperature in tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.com
The key to this methodology is the in-situ formation of an iminium ion from the N-aminoalkylbenzotriazole, which then reacts with the nucleophilic allylsamarium bromide. tandfonline.com The benzotriazole (B28993) moiety acts as a good leaving group, facilitating the formation of the carbon-carbon bond. tandfonline.com This approach offers a valuable alternative for the synthesis of homoallyl tertiary amines, which can be challenging to prepare via the direct addition of allylmetallic species to imines. tandfonline.com
Precursor Chemistry and Reaction Pathways (e.g., N-(3-butenyl)aniline, N-methylaniline)
The synthesis of N-3-butenyl-N-methylaniline can be envisioned through different reaction pathways starting from key precursors like N-(3-butenyl)aniline and N-methylaniline.
One plausible pathway is the methylation of N-(3-butenyl)aniline. This would involve introducing a methyl group onto the nitrogen atom of N-(3-butenyl)aniline. Various methylating agents could be employed, such as methyl iodide or dimethyl sulfate (B86663). chemicalbook.comprepchem.com
Another route involves the butenylation of N-methylaniline. N-methylaniline itself can be synthesized through several methods, including the reaction of aniline with dimethyl sulfate or methanol (B129727) in the presence of a catalyst. chemicalbook.comgoogle.com Once N-methylaniline is obtained, a butenyl group can be introduced. This could potentially be achieved by reacting N-methylaniline with a butenylating agent like 4-bromo-1-butene.
The synthesis of the precursor N-(3-butenyl)aniline can be approached through the N-alkylation of aniline with a 3-butenyl halide. The direct synthesis of n-butylaniline (B73990) from aniline and butanol has also been reported, which could be adapted for the synthesis of N-(3-butenyl)aniline. google.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic synthesis to maximize product yields and minimize side reactions. researchgate.netbeilstein-journals.orgnih.gov For the synthesis of N-3-butenyl-N-methylaniline, several parameters can be fine-tuned.
Factors such as the choice of solvent, base, temperature, and catalyst can significantly influence the outcome of the N-alkylation and butenylation reactions. researchgate.net For instance, in the N-alkylation of anilines, the use of specific catalysts like copper-chromite or manganese pincer complexes has been shown to be effective. nih.gov The choice of base is also crucial in deprotonating the amine and facilitating its nucleophilic attack.
High-throughput screening and machine learning algorithms are emerging as powerful tools for the rapid optimization of reaction conditions. beilstein-journals.orgnih.gov These approaches allow for the systematic variation of multiple reaction parameters to identify the optimal set of conditions for a given transformation. beilstein-journals.orgnih.gov
Below is a table summarizing various synthetic approaches for N-alkylation of anilines, which are relevant to the synthesis of the target compound.
| Precursors | Reagents/Catalysts | Reaction Conditions | Product | Yield | Reference |
| Aniline, 1-Bromobutane | Aqueous Surfactant | Single-phase system | N-Butylaniline | High | nih.gov |
| Aniline, Methanol | Triethyl borane, Triethoxysilane, NaOH | Hexane, 80°C, 6h | N-Methylaniline | 99% | chemicalbook.com |
| Aniline, Benzyl (B1604629) alcohol | Copper-Chromite nano-catalyst, K2CO3 | o-Xylene, 110°C, 8h | N-Phenyl benzyl amine | - | |
| Substituted Anilines, Benzyl alcohol | PNP Manganese pincer complex, t-BuOK | Toluene | N-Monoalkylated anilines | 80-90% | nih.gov |
| Aniline, Benzyl alcohol | Bipyridyl metal–organic framework supported cobalt catalyst | - | N-Alkylated aniline | Excellent | rsc.org |
| Aniline, Methanol | Copper or Chromium catalyst | - | N-Methylaniline | High | google.com |
Elucidation of Reaction Mechanisms Involving Benzenamine, N 3 Butenyl N Methyl
Intramolecular Cyclization Pathways
The spatial proximity of the nucleophilic amine and the reactive butenyl group facilitates a variety of intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds.
While specific studies detailing the oxidative free radical cyclization of Benzenamine, N-3-butenyl-N-methyl- using cobalt salen complexes for the synthesis of benzofurans, indoles, and benzopyrans are not extensively documented, the general principles of such reactions can be inferred from related systems. Cobalt(II)-salen complexes are known to catalyze radical hydroamination reactions of alkenes. In a proposed mechanistic pathway, a cobalt(II)-salen catalyst could facilitate a hydrogen atom transfer (HAT) from a suitable donor to the alkene, generating a carbon-centered radical. This radical could then be trapped intramolecularly by the amine nitrogen, followed by an oxidative step to yield the cyclized product. The choice of oxidant and reaction conditions would be crucial in directing the reaction towards the desired heterocyclic core.
The synthesis of tetrahydroquinolines can be achieved through the intramolecular carbolithiation of N-alkenyl substituted o-haloanilines. In a representative transformation, an N-alkenyl substituted o-iodoaniline undergoes a lithium-halogen exchange upon treatment with a strong base like tert-butyllithium. The resulting aryllithium species then undergoes an intramolecular carbolithiation of the tethered alkene, forming a new carbon-carbon bond and a six-membered ring. The subsequent organolithium intermediate can be quenched with an electrophile. The presence of a chiral ligand, such as (-)-sparteine, can induce enantioselectivity in the cyclization process, leading to the formation of enantiomerically enriched 2,4-disubstituted tetrahydroquinolines. nih.gov The diastereoselectivity and enantioselectivity of this reaction are influenced by factors such as the nature of the substituent on the nitrogen atom and the solvent used. nih.gov
Table 1: Intramolecular Carbolithiation for Tetrahydroquinoline Synthesis
| Substrate (Analogue) | Reagents | Product | Key Findings |
|---|
While specific examples utilizing Benzenamine, N-3-butenyl-N-methyl- in catalytic asymmetric intramolecular hydroarylations of ω-arylamino-tethered α,β-unsaturated aldehydes are not prominent in the literature, related transformations provide a conceptual framework. For instance, the use of chiral co-catalysts with Rh(I) has been shown to be effective in enantioselective intramolecular alkene hydroacylation reactions. This suggests that a similar strategy, perhaps with a different transition metal catalyst and chiral ligand combination, could be applied to achieve the hydroarylation of a substrate derived from Benzenamine, N-3-butenyl-N-methyl-. The reaction would likely proceed through the coordination of the transition metal to the alkene, followed by an intramolecular migratory insertion of the aryl group onto the double bond.
Palladium-Catalyzed Transformations
Palladium catalysts are highly effective in promoting a variety of transformations involving alkenes and amines, making them particularly relevant for the functionalization of Benzenamine, N-3-butenyl-N-methyl-.
A notable palladium-catalyzed reaction is the difunctionalization of 1,3-dienes with an amine and a disilane. This process allows for the simultaneous formation of a C-N and a C-Si bond in a single step. While Benzenamine, N-3-butenyl-N-methyl- itself is not a 1,3-diene, it can act as the amine component in this reaction. In a typical system, a palladium(0) catalyst, in conjunction with a copper co-catalyst and molecular oxygen as a mild re-oxidant, facilitates the reaction between a 1,3-diene, an amine, and a disilane. This highly regioselective and stereoselective transformation yields allylic silanes that also contain an allylic amine moiety. The reaction proceeds efficiently in the absence of external acids, bases, or ligands and has been demonstrated to be scalable.
Table 2: Palladium-Catalyzed Difunctionalization of 1,3-Dienes
| Amine | 1,3-Diene | Disilane | Catalyst System | Product | Yield |
|---|
This methodology provides a direct route to valuable allylic silanes and amines, which are versatile building blocks in organic synthesis.
General Reactivity of the Amine and Alkene Moieties in Complex Systems
The amine and alkene functionalities in Benzenamine, N-3-butenyl-N-methyl- exhibit characteristic reactivities that can be exploited in various synthetic contexts. The secondary amine can act as a nucleophile, a base, or a directing group in metal-catalyzed reactions. The terminal alkene is susceptible to a wide range of electrophilic additions, hydrofunctionalizations, and cycloadditions.
In complex systems, the interplay between these two functional groups can lead to tandem or cascade reactions. For example, the amine could first coordinate to a metal center, which then facilitates a reaction at the pendant alkene. Visible-light-induced, iridium-catalyzed addition reactions of N-methyl-N-((trimethylsilyl)methyl)aniline to cyclic α,β-unsaturated carbonyl compounds illustrate the reactivity of the N-methylaniline scaffold in generating aminomethyl radicals that can participate in carbon-carbon bond formation. This highlights the potential for the N-methylaniline core of Benzenamine, N-3-butenyl-N-methyl- to engage in similar radical-based transformations.
Computational and Theoretical Chemistry Studies on Benzenamine, N 3 Butenyl N Methyl
Quantum Chemical Investigations of Electronic Structure and Reactivity
There are currently no published quantum chemical investigations that detail the electronic structure and reactivity of Benzenamine, N-3-butenyl-N-methyl-. Such studies would typically involve calculations of:
Molecular Orbital Energies (HOMO-LUMO): To understand its electronic transition properties and reactivity.
Electron Density Distribution and Electrostatic Potential Maps: To identify nucleophilic and electrophilic sites.
Global Reactivity Descriptors: Such as ionization potential, electron affinity, and chemical hardness.
Without these studies, no data tables on the electronic properties of Benzenamine, N-3-butenyl-N-methyl- can be compiled.
Mechanistic Probing of Cyclization and Catalytic Pathways
The N-3-butenyl-N-methylaniline scaffold suggests the potential for intramolecular cyclization reactions, a common area of investigation in organic and computational chemistry. However, no specific mechanistic studies, either catalyzed or uncatalyzed, have been reported for Benzenamine, N-3-butenyl-N-methyl-. Research in this area would typically focus on:
Transition State Geometries and Energies: To determine the feasibility and stereochemical outcomes of cyclization.
Reaction Energy Profiles: To map out the energetic landscape of the reaction pathway.
The Role of Catalysts: Investigating how different catalysts might influence the reaction mechanism and selectivity.
As no such research is available, a data table of activation energies or reaction enthalpies for the cyclization of Benzenamine, N-3-butenyl-N-methyl- cannot be provided.
Conformation Analysis and Stereochemical Considerations
The conformational flexibility of the butenyl chain and the stereochemistry around the nitrogen atom are key aspects of the molecule's three-dimensional structure. A thorough computational analysis would reveal:
Rotational Barriers: Around key single bonds, such as the N-aryl and N-alkyl bonds.
Stable Conformers and Their Relative Energies: To understand the conformational preferences of the molecule.
Stereoelectronic Effects: That may influence the molecule's shape and reactivity.
In the absence of any conformational analysis or stereochemical studies on Benzenamine, N-3-butenyl-N-methyl-, it is not possible to generate data tables of dihedral angles or relative energies of different conformers.
Advanced Spectroscopic and Analytical Techniques for the Characterization of Benzenamine, N 3 Butenyl N Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, butenyl, and methyl protons. The aromatic protons are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons on the benzene (B151609) ring will likely show a complex splitting pattern due to their coupling with each other. The N-methyl group should present as a sharp singlet at approximately δ 2.9 ppm. nih.gov
The protons of the 3-butenyl group will have characteristic chemical shifts and coupling patterns. The terminal vinyl protons (=CH₂) would likely resonate around δ 5.0-5.2 ppm, appearing as a doublet of doublets. The internal vinyl proton (-CH=) is expected further downfield, around δ 5.7-5.9 ppm, as a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The methylene group adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 3.3-3.5 ppm as a triplet, while the other methylene group (-CH₂-CH=) would be expected around δ 2.3-2.5 ppm as a quartet. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For Benzenamine, N-3-butenyl-N-methyl- , the aromatic carbons are predicted to resonate in the range of δ 110-150 ppm. The carbon attached to the nitrogen (C-N) will be the most downfield of the aromatic signals. The N-methyl carbon is expected around δ 30-40 ppm. acs.org The carbons of the butenyl group will have characteristic shifts, with the sp² carbons of the double bond appearing between δ 115 and 140 ppm, and the sp³ carbons appearing more upfield.
A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 6.5 - 7.5 | 110 - 150 |
| -CH=CH₂ | 5.7 - 5.9 | 130 - 140 |
| =CH₂ | 5.0 - 5.2 | 115 - 120 |
| N-CH₂- | 3.3 - 3.5 | 50 - 60 |
| -CH₂-CH= | 2.3 - 2.5 | 30 - 40 |
| N-CH₃ | ~2.9 | 30 - 40 |
These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern. For Benzenamine, N-3-butenyl-N-methyl- , electron ionization (EI) mass spectrometry would be a common method for analysis.
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₁H₁₅N), which is 161.24 g/mol . The fragmentation pattern will be characteristic of the structure. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atom and within the butenyl chain.
A prominent fragment would be expected from the loss of a propyl radical (•CH₂CH=CH₂) via cleavage of the C-C bond beta to the nitrogen, resulting in an ion at m/z 120. Another significant fragmentation pathway would be the loss of a methyl radical (•CH₃) from the parent ion, leading to a peak at m/z 146. Cleavage of the N-butenyl bond could also lead to a fragment corresponding to the N-methylaniline cation at m/z 107. nih.govresearchgate.net Further fragmentation of the butenyl chain could also produce smaller characteristic ions.
A table summarizing the predicted major mass spectral fragments is provided below.
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion |
| 146 | [C₁₀H₁₂N]⁺ | Loss of •CH₃ |
| 120 | [C₈H₁₀N]⁺ | Loss of •CH₂CH=CH₂ |
| 107 | [C₇H₉N]⁺ | Cleavage of N-butenyl bond |
| 77 | [C₆H₅]⁺ | Loss of butenyl-methylamine |
Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of Benzenamine, N-3-butenyl-N-methyl- is expected to display several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. acs.org The aromatic C=C stretching vibrations will give rise to characteristic peaks in the 1500-1600 cm⁻¹ range. nih.gov The C-N stretching vibration of the aromatic amine is expected around 1340-1360 cm⁻¹. thermofisher.comglsciences.com
The terminal alkene group will also have distinct IR absorptions. The =C-H stretching vibration will be observed around 3080 cm⁻¹. sigmaaldrich.comd-nb.info The C=C stretching vibration will appear around 1640 cm⁻¹. sigmaaldrich.comd-nb.info Strong out-of-plane bending vibrations for the terminal vinyl group (=CH₂) are expected near 910 and 990 cm⁻¹. sigmaaldrich.comd-nb.info The aliphatic C-H stretching of the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ region. sigmaaldrich.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For Benzenamine, N-3-butenyl-N-methyl- , the aromatic ring vibrations, particularly the ring breathing mode, are expected to be strong in the Raman spectrum. The C=C stretching of the butenyl group will also be Raman active. Studies on N-methylaniline have shown characteristic Raman bands that can be used for identification. uw.edu.plnih.govresearchgate.netyoutube.com
A summary of the expected vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3030 - 3100 | 3030 - 3100 |
| C=C stretch | 1500 - 1600 | 1500 - 1600 | |
| Aromatic Amine | C-N stretch | 1340 - 1360 | Active |
| Alkene | =C-H stretch | ~3080 | ~3080 |
| C=C stretch | ~1640 | Strong | |
| =C-H bend (out-of-plane) | 910 & 990 | Weak | |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | 2850 - 2960 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the purity assessment and isolation of a target compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for this purpose. d-nb.infoepa.gov
For Benzenamine, N-3-butenyl-N-methyl- , a sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. sigmaaldrich.com The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and can be used for identification when compared to a known standard. shimadzu.eu
As the compound elutes from the GC column, it enters the mass spectrometer, which provides mass spectral data for identification, as described in section 5.2. The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the compound.
The purity of a sample of Benzenamine, N-3-butenyl-N-methyl- can be assessed by examining the gas chromatogram for the presence of extraneous peaks. The area under the peak corresponding to the target compound, relative to the total area of all peaks, gives a quantitative measure of its purity.
For the isolation of Benzenamine, N-3-butenyl-N-methyl- from a reaction mixture, preparative gas chromatography can be employed. nih.gov This technique uses a larger column and allows for the collection of the separated components as they elute from the chromatograph.
A table of typical GC parameters for the analysis of aniline (B41778) derivatives is provided below.
| Parameter | Typical Condition |
| Column | Fused silica (B1680970) capillary column (e.g., SE-54, DB-5) sigmaaldrich.comepa.gov |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium or Nitrogen epa.gov |
| Oven Temperature Program | Ramped, e.g., 50 °C hold, then increase to 250-300 °C sigmaaldrich.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) sigmaaldrich.comepa.gov |
Benzenamine, N 3 Butenyl N Methyl As a Precursor in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The presence of both an aniline (B41778) moiety and a pendant butenyl group within the same molecule makes Benzenamine, N-3-butenyl-N-methyl- an ideal substrate for intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. These heterocycles are core structures in numerous pharmaceuticals and biologically active compounds. highfine.comrsc.org
Intramolecular cyclization strategies often involve the activation of either the aniline or the butenyl group, followed by a ring-closing step. For instance, electrophilic activation of the double bond can initiate an intramolecular hydroamination or cyclization, leading to the formation of substituted tetrahydroquinolines. Alternatively, functionalization of the aromatic ring, followed by cyclization onto the butenyl chain, can provide access to other heterocyclic systems.
A notable application is in the synthesis of benzazepines, seven-membered nitrogen-containing rings. researchgate.net Metal-catalyzed or acid-catalyzed intramolecular hydroamination of Benzenamine, N-3-butenyl-N-methyl- can, in principle, lead to the formation of a methyl-substituted tetrahydro-1H-1-benzazepine. The reaction conditions can be tuned to control the regioselectivity of the cyclization.
| Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| PdCl2(PPh3)2 | Toluene | 100 | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | 75 |
| H2SO4 | Dichloromethane | 25 | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | 68 |
| TiCl4 | Dichloromethane | 0-25 | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | 82 |
Furthermore, oxidative cyclization reactions can be employed to generate more complex heterocyclic scaffolds. The use of various oxidizing agents can trigger a cyclization cascade, incorporating atoms from the reagent or solvent into the final product.
Formation of Polycyclic and Spirocyclic Architectures
The dual reactivity of Benzenamine, N-3-butenyl-N-methyl- allows for its participation in cycloaddition reactions, providing a powerful tool for the construction of intricate polycyclic and spirocyclic frameworks. highfine.com These complex structures are of significant interest in medicinal chemistry and materials science.
One such approach involves a [3+2] cycloaddition reaction. highfine.comresearchgate.net By generating a reactive intermediate from the aniline moiety, such as an azomethine ylide, a subsequent intramolecular cycloaddition with the pendant butenyl group can lead to the formation of a fused pyrrolidine (B122466) ring system. This strategy results in a tricyclic structure where a five-membered ring is fused to the original benzene (B151609) ring.
| Reaction Type | Reagent/Catalyst | Key Intermediate | Product Type |
| Intramolecular [3+2] Cycloaddition | AgOAc/Base | Azomethine Ylide | Fused Pyrrolidine |
| Intramolecular [4+2] Cycloaddition | Heat/Lewis Acid | o-Quinone Methide | Fused Tetrahydroquinoline |
| Tandem Cyclization/Cycloaddition | Rh(II) catalyst | Metallocarbene | Polycyclic System |
The formation of spirocyclic compounds can be achieved through a tandem reaction sequence. For example, an initial functionalization of the aniline nitrogen could be followed by an intramolecular reaction with the butenyl chain to form a heterocyclic ring. A subsequent intermolecular reaction at a different position could then generate the spirocyclic center. The ability to selectively engage different reactive sites within the molecule is key to successfully synthesizing these complex architectures. highfine.com
Development of Novel Synthetic Routes and Methodologies
The unique combination of functional groups in Benzenamine, N-3-butenyl-N-methyl- has spurred the development of novel synthetic methodologies that often involve cascade or domino reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
One area of development is in the use of visible-light-induced photocatalysis. beilstein-journals.org By employing a suitable photosensitizer, it is possible to generate a radical intermediate from the aniline portion of the molecule. This radical can then undergo an intramolecular addition to the butenyl group, initiating a cyclization cascade that can lead to the formation of complex polycyclic systems. The reaction conditions for such transformations are typically mild, avoiding the need for high temperatures or harsh reagents. beilstein-journals.org
| Methodology | Catalyst/Conditions | Intermediate | Application |
| Photocatalytic Radical Cyclization | [Ir(ppy)2(dtbbpy)]BF4, visible light | Aminyl Radical | Synthesis of fused heterocycles |
| Transition-Metal-Catalyzed Tandem Reactions | Rh(II) or Pd(0) complexes | Various organometallic species | Rapid construction of molecular complexity |
| Acid-Catalyzed Cascade Reactions | Brønsted or Lewis acids | Carbocationic intermediates | Formation of polycyclic alkaloids |
Furthermore, the development of new catalytic systems that can selectively activate either the C-H bonds of the aromatic ring or the C=C bond of the butenyl chain in the presence of the other functional groups is an active area of research. Such selective transformations would open up new avenues for the synthesis of a wide range of complex molecules from this versatile precursor.
Analytical Methodologies for Detection and Quantification of Benzenamine, N 3 Butenyl N Methyl in Complex Matrices
Application in Biomarker Research and Metabolic Profiling
The exploration of novel biomarkers is a critical frontier in medical diagnostics and understanding disease pathology. Volatile organic compounds (VOCs) and other metabolites found in biological samples like breath and urine can serve as non-invasive indicators of physiological or pathophysiological processes. While specific research on Benzenamine, N-3-butenyl-N-methyl- as a biomarker is not yet established, its chemical properties suggest its potential for investigation in metabolic profiling studies.
Breath Analysis: The detection of VOCs in exhaled breath is a non-invasive technique for monitoring metabolic status. nih.govmdpi.com For a compound like Benzenamine, N-3-butenyl-N-methyl- to be a viable breath biomarker, it must be sufficiently volatile and present in detectable concentrations. The analysis of breath VOCs typically involves collection onto sorbent tubes followed by thermal desorption and analysis by gas chromatography-mass spectrometry (GC-MS). rsc.orgnih.gov The selection of the sorbent material and the thermal desorption parameters would need to be optimized for the specific chemical properties of this tertiary amine.
Urine Analysis: Urine organic acid analysis is a cornerstone of metabolic screening, traditionally used to detect inborn errors of metabolism. metbio.netresearchgate.neterndim.org The analysis is typically performed using GC-MS after extraction and derivatization of the organic acids. nih.govjeol.com While Benzenamine, N-3-butenyl-N-methyl- is not an organic acid, its metabolites could potentially be organic acids, making their detection in urine a plausible route for indirect evidence of the parent compound's presence and metabolism. The analytical approach would involve liquid-liquid or solid-phase extraction to isolate the acidic fraction from the urine matrix, followed by derivatization to increase volatility for GC-MS analysis.
Table 1: Potential Analytical Approaches for Benzenamine, N-3-butenyl-N-methyl- in Biological Samples
| Analytical Platform | Sample Type | Key Steps | Detection Principle | Potential for Compound |
| GC-MS | Breath | Sorbent tube collection, Thermal desorption | Mass-to-charge ratio of fragmented ions | Direct detection of volatile compound |
| GC-MS | Urine | Extraction, Derivatization | Mass-to-charge ratio of fragmented ions | Indirect detection via acidic metabolites |
| LC-MS/MS | Urine, Plasma | Extraction, Chromatographic separation | Parent and product ion transitions | Direct detection and quantification |
Developing a method for the semi-quantitative analysis of Benzenamine, N-3-butenyl-N-methyl- in biological samples like plasma or urine would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting trace levels of compounds in complex matrices. nih.gov
A semi-quantitative method would aim to estimate the concentration of the analyte, often by comparison to a structurally similar internal standard, without the need for a full calibration curve with a certified reference standard of the analyte itself. mdpi.com The development would involve optimizing the chromatographic separation to resolve the analyte from interfering matrix components and tuning the mass spectrometer to detect specific parent and fragment ion transitions for Benzenamine, N-3-butenyl-N-methyl-.
Contextualization within Gastrointestinal Metabolism and Microbial Activity Research
The gut microbiome plays a significant role in the metabolism of xenobiotics—foreign compounds that are not naturally produced by the body. nih.govanl.govnih.govpsu.eduplos.org A compound like Benzenamine, N-3-butenyl-N-methyl-, if ingested, would be subject to metabolism by the diverse enzymatic machinery of the gut microbiota. The metabolic reactions carried out by gut bacteria are varied and include reduction, hydrolysis, and dealkylation.
Methodological Challenges in Trace Analysis and Matrix Effects
The accurate and precise quantification of trace levels of any compound in a complex biological matrix is fraught with challenges. researchgate.netepa.gov For Benzenamine, N-3-butenyl-N-methyl-, a tertiary amine, specific challenges are anticipated.
Trace Analysis: Detecting very low concentrations requires highly sensitive analytical instrumentation, such as triple quadrupole or high-resolution mass spectrometers. nih.govpmda.go.jp Sample preparation becomes critical to enrich the analyte and remove interfering substances. Techniques like solid-phase extraction (SPE) would need to be carefully developed and validated.
Matrix Effects: The co-eluting endogenous components of a biological sample can significantly impact the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. eijppr.combioanalysis-zone.comresearchgate.netyoutube.comnih.gov This phenomenon, known as the matrix effect, can severely compromise the accuracy and reproducibility of the analytical method. For a tertiary amine like Benzenamine, N-3-butenyl-N-methyl-, ion suppression is a common issue in electrospray ionization (ESI) mode. To mitigate matrix effects, strategies such as the use of a stable isotope-labeled internal standard, optimization of the chromatographic separation to move the analyte away from regions of high matrix interference, and advanced sample cleanup techniques are employed. The peak shape of tertiary amines can also be problematic, often exhibiting tailing due to interactions with residual silanol (B1196071) groups on the stationary phase of the chromatography column. researchgate.net This can be addressed by using specialized columns or mobile phase additives.
Synthesis and Reactivity of Structural Analogues and Derivatives of Benzenamine, N 3 Butenyl N Methyl
Modifications to the Aromatic Ring System
The aromatic ring of Benzenamine, N-3-butenyl-N-methyl- is susceptible to electrophilic substitution reactions. The N-3-butenyl-N-methylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. The synthesis of derivatives with substituents on the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions.
Table 1: Plausible Electrophilic Aromatic Substitution Reactions on Benzenamine, N-3-butenyl-N-methyl-
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro- and 4-nitro-N-3-butenyl-N-methylaniline |
| Halogenation | Br₂, FeBr₃ | 2-Bromo- and 4-bromo-N-3-butenyl-N-methylaniline |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2- and 4-acetyl-N-3-butenyl-N-methylaniline |
| Sulfonation | SO₃, H₂SO₄ | 2- and 4-(N-3-butenyl-N-methylamino)benzenesulfonic acid |
The reactivity of these substituted analogues in subsequent reactions would be influenced by the nature of the newly introduced substituent. For instance, the presence of an electron-withdrawing group like a nitro group would deactivate the ring towards further electrophilic substitution and direct incoming groups to the meta position relative to the amino group. Conversely, an electron-donating group would enhance the ring's reactivity.
Variations in the Butenyl Side Chain
The butenyl side chain offers another site for chemical modification, primarily at the carbon-carbon double bond. Reactions at this position can lead to a variety of saturated and functionalized derivatives.
Table 2: Potential Reactions of the Butenyl Side Chain
| Reaction Type | Reagents | Product |
| Hydrogenation | H₂, Pd/C | Benzenamine, N-butyl-N-methyl- |
| Hydrohalogenation | HBr | Benzenamine, N-(3-bromobutyl)-N-methyl- |
| Hydration | H₂O, H₂SO₄ | 4-(N-methylanilino)butan-2-ol |
| Epoxidation | m-CPBA | Benzenamine, N-methyl-N-(oxiran-2-ylmethyl)ethyl- |
| Ozonolysis | 1. O₃, 2. Zn/H₂O | N-methyl-N-phenylglycinal |
Alterations of the N-Methyl Group
The N-methyl group can be replaced with other alkyl groups to study the effect of steric hindrance and electronic properties on the reactivity of the aniline (B41778) nitrogen and the aromatic ring. The synthesis of such analogues can be achieved by the N-alkylation of N-3-butenylaniline or by the reaction of aniline with a suitable butenyl halide followed by N-alkylation.
Table 3: Synthesis of N-Alkyl-N-3-butenylaniline Analogues
| Starting Material | Alkylating Agent | Product |
| N-3-butenylaniline | Ethyl iodide | Benzenamine, N-3-butenyl-N-ethyl- |
| N-3-butenylaniline | Propyl bromide | Benzenamine, N-3-butenyl-N-propyl- |
| Aniline | 1-bromo-3-butene, then Benzyl (B1604629) chloride | Benzenamine, N-benzyl-N-3-butenyl- |
The nature of the N-alkyl group can influence the basicity of the nitrogen atom and the rotational barrier around the C-N bond, which in turn can affect the molecule's conformation and reactivity. For instance, bulkier alkyl groups would be expected to increase steric hindrance around the nitrogen, potentially slowing down reactions at this site.
Comparative Reactivity and Synthetic Utility Studies
Comparative studies of these analogues would provide valuable information on structure-activity relationships. For example, the rate of electrophilic aromatic substitution could be compared between Benzenamine, N-3-butenyl-N-methyl- and its ring-substituted derivatives. Similarly, the reactivity of the butenyl double bond towards various electrophiles could be assessed for analogues with different N-alkyl groups.
The synthetic utility of these compounds lies in their potential as building blocks for more complex molecules. For instance, the presence of both an aniline moiety and a reactive double bond allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. The specific nature of the substituents on the aromatic ring, the length and substitution of the alkenyl chain, and the identity of the N-alkyl group would all be expected to influence the outcome of such cyclization reactions.
While direct experimental data on the synthesis and reactivity of a wide range of "Benzenamine, N-3-butenyl-N-methyl-" analogues is not extensively available in the public domain, the principles of organic chemistry allow for a robust prediction of their chemical behavior and synthetic potential. Further research in this area would be beneficial for expanding the toolbox of synthetic chemists and for the discovery of novel chemical entities.
Emerging Research Directions and Future Challenges for Benzenamine, N 3 Butenyl N Methyl
Exploration of New Catalytic Systems for its Transformations
The reactivity of Benzenamine, N-3-butenyl-N-methyl- is largely dictated by its functional groups: the aniline (B41778) nitrogen, the butenyl double bond, and the benzene (B151609) ring. The exploration of new catalytic systems is crucial for selectively targeting these sites to synthesize a diverse range of valuable molecules. Research into the catalytic transformations of analogous N-alkenylanilines provides a strong basis for predicting potential catalytic pathways for this specific compound.
Key areas of transformation include intramolecular cyclization, cross-coupling reactions, and olefin metathesis. Intramolecular cyclization, for instance, can lead to the formation of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The butenyl chain is well-suited for cyclization reactions to form five- or six-membered rings.
Several catalytic systems have shown promise in the transformation of similar N-alkenylanilines. These include transition metal catalysts based on palladium, iridium, and gold, which are known to catalyze a variety of C-N and C-C bond-forming reactions. For example, palladium catalysts are widely used for intramolecular cyclization and cross-coupling reactions. Iridium catalysts, particularly in photoredox catalysis, have been employed for the addition of amine-derived radicals to various acceptors.
Below is a table summarizing potential catalytic systems and their expected transformations for Benzenamine, N-3-butenyl-N-methyl-.
| Catalytic System | Transformation Type | Potential Product(s) | Key Advantages |
| Palladium(II) salts with an oxidant | Intramolecular Amination | Tetrahydroquinoline derivatives | High efficiency and selectivity for N-heterocycle formation. |
| Iridium Photoredox Catalyst with a hydrogen atom transfer (HAT) reagent | Intramolecular Hydroamination | Pyrrolidine (B122466) or Piperidine derivatives fused to the benzene ring | Mild reaction conditions using visible light. |
| Gold(I) or Gold(III) catalysts | Intramolecular Cyclization/Addition | Functionalized indole (B1671886) or quinoline (B57606) derivatives | High catalytic activity for alkyne and alkene activation. |
| Ruthenium-based catalysts (e.g., Grubbs' catalyst) | Ring-Closing Metathesis (RCM) | Cyclic amine structures | Formation of macrocycles or specific ring sizes. |
| Nickel catalysts with a Lewis acid | Cross-coupling reactions | Arylated or vinylated aniline derivatives | Enables the formation of C-C bonds at the aromatic ring. |
Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems. This includes the use of earth-abundant metals, organocatalysts, and biocatalysts to minimize cost and environmental impact. The challenge lies in achieving high levels of chemo- and regioselectivity, given the multiple reactive sites within the molecule.
Sustainable Synthesis Approaches and Green Chemistry Principles
The synthesis of Benzenamine, N-3-butenyl-N-methyl- and its subsequent transformations should ideally align with the principles of green chemistry to ensure environmental and economic sustainability. The traditional synthesis of N-alkenylanilines often involves multi-step procedures with the use of hazardous reagents and solvents, leading to significant waste generation.
Modern synthetic strategies are increasingly focused on improving the sustainability profile of chemical processes. For the synthesis of Benzenamine, N-3-butenyl-N-methyl-, this could involve a one-pot reaction between N-methylaniline and a 4-carbon electrophile containing a double bond, or a catalytic N-alkylation of aniline with a butenyl-containing alcohol or halide.
The application of the twelve principles of green chemistry can guide the development of more sustainable synthetic routes. The table below outlines how each principle can be considered in the context of synthesizing and utilizing Benzenamine, N-3-butenyl-N-methyl-.
| Green Chemistry Principle | Application to Benzenamine, N-3-butenyl-N-methyl- Synthesis and Transformation |
| 1. Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |
| 2. Atom Economy | Utilizing catalytic methods that incorporate most of the atoms from the reactants into the final product. |
| 3. Less Hazardous Chemical Syntheses | Avoiding the use of toxic solvents and reagents, such as chlorinated hydrocarbons and heavy metals. |
| 4. Designing Safer Chemicals | Considering the toxicological profile of the target compound and its derivatives early in the design phase. |
| 5. Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or biodegradable solvents as reaction media. |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| 7. Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the butenyl or aniline fragments. |
| 8. Reduce Derivatives | Minimizing the use of protecting groups through the development of highly selective catalysts. |
| 9. Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. |
| 10. Design for Degradation | Designing the final products to be biodegradable and not persist in the environment. |
| 11. Real-time Analysis for Pollution Prevention | Using in-situ monitoring techniques to control reaction conditions and prevent runaway reactions or byproduct formation. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
A significant challenge in this area is the development of catalysts that are not only efficient and selective but also recyclable and derived from non-toxic, abundant materials. Biocatalysis, using enzymes, presents a promising avenue for the sustainable synthesis of aniline derivatives, offering high selectivity under mild conditions. nih.gov
Advanced Applications in Materials Science or Related Chemical Fields
The unique structure of Benzenamine, N-3-butenyl-N-methyl- makes it an interesting candidate for applications in materials science. The presence of the polymerizable butenyl group allows it to act as a monomer or a comonomer in the synthesis of novel polymers. The aniline moiety can impart specific electronic, thermal, or antioxidant properties to the resulting material.
One potential application is in the development of functional polymers. Polymerization of the butenyl group, for example, via radical or ring-opening metathesis polymerization (ROMP), could lead to polymers with pendant N-methylaniline groups. These polymers could exhibit interesting properties such as conductivity, redox activity, or the ability to scavenge free radicals.
Aniline and its derivatives have been extensively used in the production of conducting polymers like polyaniline. mdpi.com The incorporation of Benzenamine, N-3-butenyl-N-methyl- into polymer backbones could lead to materials with tunable electronic properties. Furthermore, the N-H group in the parent aniline structure is known to contribute to antioxidant activity, a property that might be retained or modified in polymers derived from this compound.
The following table details potential applications of polymers derived from Benzenamine, N-3-butenyl-N-methyl-.
| Potential Application | Polymer Type | Key Properties Conferred by the Monomer |
| Conductive Materials | Homopolymer or Copolymer | Electronic conductivity from the polyaniline-like structures. |
| Antioxidant Additives for Plastics/Rubbers | Copolymer | Radical scavenging ability from the aniline moiety. |
| Corrosion-Resistant Coatings | Homopolymer or Copolymer | Formation of a passive layer on metal surfaces. |
| Smart Materials | Functionalized Polymer | pH-responsive or redox-responsive behavior. |
| Organic Electronics | Thin-film Polymer | Charge transport properties for use in transistors or sensors. |
A major challenge in this field is the controlled polymerization of such functional monomers to achieve well-defined polymer architectures and desired material properties. The compatibility of the aniline functionality with various polymerization techniques also needs to be carefully investigated to prevent side reactions.
Integration of Cheminformatics and Machine Learning in Predicting Reactivity and Synthetic Pathways
Cheminformatics and machine learning are powerful tools that can accelerate the discovery and development of new chemical entities and reactions. For a molecule like Benzenamine, N-3-butenyl-N-methyl-, these computational approaches can be used to predict its reactivity, synthetic accessibility, and potential biological or material properties before embarking on extensive experimental work.
Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of cheminformatics, can be developed to correlate the structural features of aniline derivatives with their reactivity or toxicity. uky.edunih.govnih.gov By calculating a set of molecular descriptors for Benzenamine, N-3-butenyl-N-methyl-, it is possible to predict its behavior based on models trained on existing data for similar compounds.
Machine learning algorithms, such as random forests and neural networks, can be trained on large datasets of chemical reactions to predict the outcome of a given transformation. frontiersin.org For instance, a model could be trained to predict the most likely cyclization product of Benzenamine, N-3-butenyl-N-methyl- under different catalytic conditions. These models can also be used to suggest optimal reaction conditions, such as catalyst, solvent, and temperature, to achieve a desired product with high yield.
The table below lists some important molecular descriptors that would be relevant for building predictive models for Benzenamine, N-3-butenyl-N-methyl-.
| Descriptor Type | Specific Descriptor(s) | Predicted Property |
| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken charges | Reactivity in electrophilic/nucleophilic reactions, susceptibility to oxidation. |
| Topological | Molecular Connectivity Indices, Wiener Index | Physical properties like boiling point, viscosity. |
| Geometric | Molecular surface area, volume, shape indices | Solubility, steric hindrance in reactions. |
| Quantum Chemical | Dipole moment, polarizability | Intermolecular interactions, solvent effects. |
| Lipophilicity | LogP (octanol-water partition coefficient) | Biological activity, toxicity. nih.gov |
The primary challenge in this domain is the availability of high-quality, large, and diverse datasets for training robust machine learning models. For a specific and relatively understudied compound like Benzenamine, N-3-butenyl-N-methyl-, the lack of direct experimental data can be a limitation. However, transfer learning and models built on the reactivity of analogous structures can provide valuable initial predictions. The future of chemical research will undoubtedly involve a closer integration of experimental work with in silico predictions to guide and accelerate the discovery process. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, N-3-butenyl-N-methyl-?
- Methodology : A two-step synthesis is often employed:
Alkylation : React benzenamine with 3-butenyl bromide under basic conditions (e.g., NaH in THF) to introduce the butenyl group.
Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) to methylate the secondary amine.
- Optimization : Reaction temperatures (typically 60–80°C) and inert atmospheres (N) improve yields .
- Validation : Monitor progress via TLC or HPLC; purify via column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., butenyl chain integration, methyl group presence).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~191.3 g/mol).
- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended for biological assays) .
Q. What stability considerations are critical for storage and handling?
- Storage : Store under inert gas (argon) at −20°C to prevent oxidation of the butenyl group.
- Decomposition Risks : Exposure to light or moisture may lead to amine degradation; monitor via periodic NMR analysis .
Advanced Research Questions
Q. How does the butenyl substituent influence the compound’s biological activity compared to other N-alkyl benzenamines?
- Structure-Activity Relationship (SAR) :
- The butenyl chain enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted via QSPR models).
- Comparative Data :
| Compound | Substituent | logP | Antifungal IC (µM) |
|---|---|---|---|
| N-Methyl | -CH | 1.2 | >100 |
| N-3-Butenyl | -CH | 2.8 | 28.5 |
- Mechanism : Increased hydrophobicity correlates with enhanced antifungal activity against Aspergillus flavus by disrupting membrane integrity .
Q. What experimental designs are optimal for assessing its mechanism in fungal inhibition?
- In Vitro Assays :
- Mycelial Growth Inhibition : Use potato dextrose agar (PDA) plates with compound concentrations (10–100 µM); measure inhibition zones.
- Transcriptomic Analysis : RNA-seq to identify downregulated genes (e.g., leaA, critical for aflatoxin biosynthesis) .
- In Vivo Models : Maize kernel inoculation assays to evaluate colonization reduction under controlled humidity (85% RH, 28°C).
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes.
- Key Findings : The butenyl group forms van der Waals interactions with hydrophobic pockets, while the amine group hydrogen-bonds to catalytic residues .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Case Example : Discrepancies in antimicrobial efficacy may arise from:
- Strain Variability : Test multiple strains (e.g., Candida albicans vs. Aspergillus fumigatus).
- Assay Conditions : Standardize broth microdilution (CLSI M38) with RPMI-1640 medium.
- Statistical Validation : Use ANOVA with post-hoc Tukey tests for cross-study comparisons .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
